1,4-Benzodioxane

Description

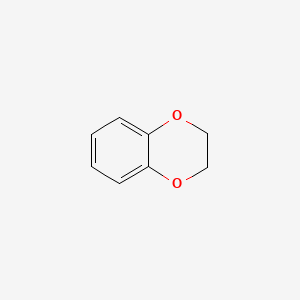

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBQRQQYDMDJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075419 | |

| Record name | 1,4-Benzodioxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-09-4 | |

| Record name | 1,4-Benzodioxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzodioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzodioxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-benzodioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZODIOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC5YP57PSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 1,4-Benzodioxane Scaffold: A Comprehensive Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane ring system is a prominent structural motif in a vast array of biologically active compounds, both of natural and synthetic origin.[1][2] Its unique conformational arrangement and electronic properties have made it a privileged scaffold in medicinal chemistry, contributing to the discovery of numerous therapeutic agents.[3] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of the this compound core, with a focus on methodologies and data relevant to researchers in drug discovery and development.

Synthesis of the this compound Scaffold

The construction of the this compound ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern on both the aromatic and dioxane rings.

Classical Williamson Ether Synthesis

A common and straightforward method for the synthesis of the this compound scaffold involves the reaction of a catechol with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. This reaction proceeds via a double Williamson ether synthesis.

References

Spectroscopic Characterization of 1,4-Benzodioxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-benzodioxane, a key heterocyclic scaffold found in numerous biologically active compounds. This document details the expected spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to aid in the replication of these analyses.

Introduction to this compound

This compound is a bicyclic heterocyclic organic compound consisting of a benzene ring fused to a 1,4-dioxane ring.[1] Its structure is a common motif in medicinal chemistry, forming the core of various pharmaceuticals and biologically active molecules.[2] Derivatives of this compound have shown a wide range of biological activities, including applications as α-adrenergic and serotoninergic receptor antagonists, as well as potential anticancer and antibacterial agents.[2] A thorough understanding of its spectroscopic properties is therefore crucial for the identification, characterization, and quality control of this compound and its derivatives in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[3] For this compound, ¹H and ¹³C NMR provide definitive information about its proton and carbon framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic and the aliphatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.85 | m | 4H | Ar-H |

| ~4.25 | s | 4H | O-CH₂ -CH₂ -O |

Note: Data acquired in CDCl₃ at 400 MHz.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the two types of carbon atoms in the aromatic ring and the equivalent methylene carbons in the dioxane ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~143.5 | C -O (aromatic) |

| ~121.5 | C -H (aromatic) |

| ~117.0 | C -H (aromatic) |

| ~64.5 | C H₂ (aliphatic) |

Note: Data acquired in CDCl₃.[5][6]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[7]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.[8]

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

Acquisition of ¹³C NMR Spectrum:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[9]

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.[9]

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

IR Spectral Data

The IR spectrum of this compound shows characteristic absorptions for C-H and C-O bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3050 - 2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1590, 1490 | Medium-Strong | C=C stretch (aromatic) |

| 1270 | Strong | C-O-C stretch (asymmetric) |

| 1110 | Strong | C-O-C stretch (symmetric) |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Note: Data typically acquired as a liquid film or KBr pellet.[1]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[7]

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of liquid this compound or a small amount of solid powder onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] It provides information about the molecular weight and elemental composition of a compound.

Mass Spectral Data

For this compound, the mass spectrum will show a prominent molecular ion peak.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 136 | [M]⁺ | Molecular ion peak |

Note: The molecular weight of this compound (C₈H₈O₂) is 136.15 g/mol .[11]

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[9]

-

Ionization: In Electron Ionization (EI) mode, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (the molecular ion).[9]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

UV-Vis Spectral Data

This compound exhibits absorption bands in the UV region corresponding to the π → π* transitions of the benzene ring.

Table 5: UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent |

| ~220, ~275 | Methanol |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be chosen such that the absorbance at λmax is within the linear range of the instrument (typically 0.1 - 1.0).[13]

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[13]

-

Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.[14]

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Workflow and Logical Relationships

The characterization of this compound or any novel compound typically follows a logical workflow, where information from multiple spectroscopic techniques is integrated to confirm the structure.

References

- 1. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Synthesis and biology of this compound lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. 1,4-Benzodioxan(493-09-4) 13C NMR spectrum [chemicalbook.com]

- 7. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. {Supplementary Data} [rsc.org]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. spectrabase.com [spectrabase.com]

- 13. personal.utdallas.edu [personal.utdallas.edu]

- 14. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1,4-Benzodioxane: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of 1,4-benzodioxane (also known as 2,3-dihydro-1,4-benzodioxine). This heterocyclic compound is a foundational scaffold in medicinal chemistry, valued for its structural rigidity and its role as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have shown promise in developing drugs with anti-inflammatory, analgesic, and antihypertensive properties.[3][4]

Chemical Structure

This compound is a bicyclic organic compound with the molecular formula C₈H₈O₂.[5] Its structure consists of a benzene ring fused to a 1,4-dioxane ring.[3][6] This fusion imparts a significant degree of stability to the molecule.[3] The IUPAC name for this compound is 2,3-dihydro-1,4-benzodioxine.[5] It is often referred to by other names, including 1,2-Ethylenedioxybenzene and Pyrocatechol ethylene ether.[6]

The key structural features that influence its chemical behavior are the aromatic benzene ring, which can undergo electrophilic substitution, and the dioxane ring, which contains two ether linkages.[3] The stereochemistry at the C2 and C3 positions of the dioxane ring is a critical factor in the biological activity of its derivatives, often leading to significant differences between enantiomers.[1][7]

Physicochemical Properties

This compound is typically a clear, colorless to slightly yellow liquid with a pleasant odor.[6][8] A summary of its key quantitative properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [3][5] |

| Molar Mass | 136.15 g/mol | [3][5] |

| Appearance | Clear colorless to very slightly yellow liquid | [3][8] |

| Density | 1.142 g/mL at 25 °C (lit.) | [8] |

| Boiling Point | 216 °C | [3] |

| 103 °C at 6 mm Hg (lit.) | [8] | |

| Refractive Index (n20/D) | 1.549 (lit.) | [8] |

| Solubility | Sparingly soluble in water | [6] |

| Log P (octanol/water) | 1.6 | [9] |

Stability and Reactivity

Among its isomers, this compound is noted for possessing the highest chemical and thermal stability.[10]

Thermal Stability: Studies on the gas-phase thermal decomposition of this compound have been conducted in a tubular flow reactor between 750 and 900 K. The primary decomposition pathways involve the formation of o-benzoquinone and 2-methyl-1,3-benzodioxole via a biradical intermediate.[11] The rate expression for this decomposition is given as: log kₜ/s⁻¹ = 15.7 – (271 kJ mol⁻¹ / 2.303 RT)[11] The measured activation energy of 271 kJ mol⁻¹ is approximately 20 kJ mol⁻¹ higher than the C–O bond dissociation energy, indicating a relatively stable ring structure.[11]

Chemical Stability and Reactivity: The this compound scaffold is stable under many reaction conditions, making it a reliable building block in multi-step syntheses.[3] However, some derivatives can exhibit chiral instability under basic conditions.[12]

The molecule's reactivity is characterized by:

-

Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration. Direct dinitration can be achieved using sulfuric acid.

-

Reactions at the Dioxane Ring: The dioxane portion is generally stable, but derivatives can be synthesized to allow for further functionalization. For example, 2-formyl-1,4-benzodioxane can undergo Wittig reactions to form 2-alkenyl derivatives or react with primary amines to yield the corresponding imines.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from catechol and 1,2-dibromoethane.

Materials:

-

Catechol: 11 g

-

1,2-dibromoethane: 23.5 g

-

Anhydrous sodium carbonate (or potassium carbonate): 15 g

-

Glycerol (freshly distilled in vacuo): 10 mL

-

Water: 40 mL

-

Benzene

-

Magnesium sulfate

Procedure:

-

Combine 11 g of catechol, 23.5 g of 1,2-dibromoethane, 15 g of anhydrous sodium carbonate, and 10 mL of glycerol in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture in an oil bath at 150-160 °C with stirring for 6 hours. It is critical to avoid overheating, as this can lead to resinification and a significantly reduced yield.

-

Allow the reaction mixture to cool to room temperature while stirring.

-

Add 40 mL of water to the cooled mixture.

-

Transfer the resulting solution to a separatory funnel and extract twice with 30 mL portions of benzene.

-

Dry the combined benzene extracts over anhydrous magnesium sulfate.

-

Distill off the benzene.

-

Purify the residue by vacuum distillation to yield this compound. The expected yield is approximately 8 g (60% of theory).

Protocol 2: General Procedure for Chiral HPLC Analysis of 2-Substituted this compound Derivatives

This is a general guideline and should be optimized for specific compounds.[14]

Instrumentation & Columns:

Mobile Phase:

-

For Weinreb amide and methyl ketone derivatives: n-hexane/IPA (90:10, v/v)[14]

-

For carboxylic acid derivatives: n-hexane/IPA (85:15, v/v) + 1.5% formic acid[14]

Procedure:

-

System Preparation: Degas the mobile phase by sonication for at least 10 minutes. Flush the column with the mobile phase until the system pressure stabilizes.[14]

-

Sample Preparation: Dissolve the sample (crude mixture or purified product) in the mobile phase to a concentration of approximately 0.5-1 mg/mL. Filter the solution through a 0.45 µm filter before injection.[14]

-

Analysis: Set the flow rate to 1.0 mL/min. Inject 20 µL of the prepared sample.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,4-Benzodioxan | 493-09-4 [chemicalbook.com]

- 9. 1,4-Benzodioxine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [2-formyl-1,4-benzodioxane. Preparation and reactivity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

isomers and derivatives of 1,4-benzodioxane

An In-Depth Technical Guide to the Isomers and Derivatives of 1,4-Benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a scaffold of significant interest in medicinal chemistry. The document details the synthesis, chemical properties, and diverse biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Benzodioxanes

Benzodioxane (C₈H₈O₂) is a heterocyclic organic compound consisting of a benzene ring fused to a dioxane ring.[1] Depending on the relative positions of the two oxygen atoms in the dioxane ring, three structural isomers exist: 1,2-benzodioxane, 1,3-benzodioxane, and this compound.[1][2] The this compound isomer, also known as 1,2-ethylenedioxybenzene, is a particularly privileged scaffold in drug discovery due to its structural rigidity and ability to present substituents in well-defined spatial orientations.[3]

The this compound moiety is found in a variety of natural products, including lignans and neolignans like Silybin, which is known for its antihepatotoxic activities.[4][5] It is also a core component of numerous synthetic pharmaceuticals, such as the antihypertensive drug Doxazosin and the first-discovered antihistamine, Piperoxan.[6][4] The versatility of this scaffold has led to the development of derivatives with a wide spectrum of pharmacological activities.[7]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences, starting from readily available precursors. A common strategy employs catechol or its derivatives, which can be reacted with appropriate reagents to form the characteristic dioxane ring.

A representative synthetic workflow for creating substituted this compound analogs is illustrated below. This process often begins with a substituted phenol, such as gallic acid, which undergoes a series of transformations including esterification, etherification to form the dioxane ring, and subsequent modifications to introduce desired functional groups.[6]

Chirality is a critical aspect of many bioactive this compound derivatives, particularly those substituted at the C2 position of the dioxane ring.[8] The absolute configuration can significantly influence biological activity, leading to high eudismic ratios.[4][8] Enzymatic kinetic resolution and asymmetric catalysis are key methods for obtaining enantiomerically pure compounds.[4][9]

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a vast range of therapeutic applications, targeting various receptors, enzymes, and signaling pathways.[7][10]

Anticancer Activity

Numerous this compound derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of critical signaling pathways and induction of apoptosis.

-

mTOR Inhibition : A series of this compound-hydrazone derivatives were synthesized and evaluated for skin cancer.[11] The lead compound, 7e, showed potent growth inhibition in melanoma cell lines and was found to inhibit the mTOR kinase pathway, induce apoptosis, and cause S-phase cell cycle arrest.[11]

-

HSF1 Pathway Inhibition : The this compound bisamide, CCT251236, acts as an inhibitor of the Heat Shock Factor 1 (HSF1) pathway, which is critical for the survival of many cancer cells.[6]

-

α₁-Adrenoceptor (α₁-AR) Antagonism : Certain derivatives exhibit anticancer activity in prostate cancer cells, which is dependent on the antagonism of the α₁d-adrenoceptor subtype.[12][13]

Cardiovascular and CNS Activity

The this compound scaffold is well-established in drugs targeting adrenoceptors and serotonin receptors, making it valuable for treating cardiovascular and central nervous system (CNS) disorders.

-

α₁-Adrenoceptor Antagonism : Derivatives like Doxazosin are potent α₁-adrenoceptor antagonists used to treat hypertension and benign prostatic hyperplasia.[6][4] Extensive structure-activity relationship (SAR) studies have been conducted to optimize selectivity and potency for α₁-AR subtypes.[14][15]

-

5-HT₁A Receptor Agonism : Some derivatives are potent 5-HT₁A receptor agonists, with potential applications as antidepressants or anxiolytics.[4][12] Interestingly, the stereochemical requirement for 5-HT₁A receptor binding can be the reverse of that for α₁-adrenoceptor binding in the same molecular framework.[12][13][16]

Antimicrobial and Anti-inflammatory Activity

Researchers have also explored this compound derivatives for their potential to combat infections and inflammation.

-

Antibacterial Agents : By targeting novel bacterial proteins like β-ketoacyl-acyl carrier protein synthase III (FabH), certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[10] Other derivatives, such as 1-(this compound-2-carbonyl)piperazine compounds, have also been synthesized and evaluated for broad antimicrobial effects.[17][18]

-

Anti-inflammatory Agents : Analogs bearing an acetic acid substituent at the 6-position of the benzodioxane ring have demonstrated notable anti-inflammatory activity.[6][19] This activity is often evaluated through the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing selective COX-2 inhibition.[5][10]

Other Notable Activities

The therapeutic potential of this scaffold extends to several other areas:

-

Antihepatotoxic : The natural product Silybin and its synthetic analogs have well-documented liver-protective effects.[4][19] Novel dihydropyrimidinone derivatives incorporating the this compound moiety have also been developed as potent antihepatotoxic agents.[19]

-

Antioxidant : Many derivatives exhibit antioxidant properties, which may contribute to their overall therapeutic profiles, including their antihepatotoxic and anticancer effects.[6][18][19]

-

Immunosuppressive : Oxadiazole derivatives containing the this compound core have been identified as potential immunosuppressive agents.[1]

Key Signaling Pathways

The biological effects of this compound derivatives are often mediated by their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

mTOR Signaling Pathway in Cancer

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Certain this compound-hydrazone derivatives have been shown to inhibit mTOR kinase, leading to cell cycle arrest and apoptosis in cancer cells.[11]

Adrenergic and Serotonergic Receptor Interplay

The dual activity of some this compound derivatives at α₁-adrenoceptors and 5-HT₁A serotonin receptors highlights a complex pharmacological profile. The antagonism of α₁-ARs is linked to anticancer effects in prostate cells, while agonism at 5-HT₁A receptors suggests CNS applications. Chirality often dictates the preference for one receptor over the other.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives, highlighting their potency across different biological targets.

Table 1: Anticancer Activity

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 7e | MDA-MB-435 (Melanoma) | GI₅₀ | 0.20 | [11] |

| 7e | M14 (Melanoma) | GI₅₀ | 0.46 | [11] |

| 7e | SK-MEL-2 (Melanoma) | GI₅₀ | 0.57 | [11] |

| 7e | UACC-62 (Melanoma) | GI₅₀ | 0.27 | [11] |

| 7e | mTOR Kinase | IC₅₀ | 5.47 | [11] |

| (R)-4 | PC-3 (Prostate) | Cytotoxicity | Most Potent of Series |[12][13] |

Table 2: Antimicrobial Activity

| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 21 | E. coli | MIC | 1.5 - 6 | [10] |

| 21 | P. aeruginosa | MIC | 1.5 - 6 | [10] |

| 21 | S. aureus | MIC | 1.5 - 6 | [10] |

| 21 | B. subtilis | MIC | 1.5 - 6 | [10] |

| 22 | Various Bacteria | MIC | 1.5 - 7 | [10] |

| 21 | E. coli FabH | IC₅₀ | 3.5 µM | [10] |

| 22 | E. coli FabH | IC₅₀ | 0.06 µM |[10] |

Table 3: Anti-inflammatory and Receptor Binding Activity

| Compound | Target | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 47 | COX-1 | IC₅₀ | 1.9 | [10] |

| 47 | COX-2 | IC₅₀ | 2.2 | [10] |

| 48 | COX-1 | IC₅₀ | 8.35 | [10] |

| 48 | COX-2 | IC₅₀ | 0.12 | [10] |

| (S)-2 | 5-HT₁A Receptor | Ki | 0.0019 | [12] |

| (R)-4 | α₁d-Adrenoceptor | Ki | 0.004 |[12] |

Experimental Protocols

General Synthesis of this compound-6-Carboxylic Acid Amide Analogs[5]

This protocol outlines a multi-step synthesis starting from gallic acid.

-

Esterification : Commercially available gallic acid is esterified in methanol with a catalytic amount of sulfuric acid to afford methyl 3,4,5-trihydroxybenzoate.

-

Dioxane Ring Formation : The resulting ester is reacted with an excess of 1,2-dibromoethane in acetone in the presence of K₂CO₃ to furnish the 6,8-disubstituted-1,4-benzodioxane intermediate.

-

Sulfur Functionalization : The intermediate is reacted with various mercaptans to yield sulfide derivatives.

-

Hydrolysis : The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like NaOH, followed by acidification with HCl. The product is typically filtered as a precipitate.

-

Acyl Chloride Formation : The carboxylic acid is converted to the more reactive acid chloride, for example, by refluxing with thionyl chloride (SOCl₂).

-

Amidation : The acid chloride intermediate is reacted with a variety of commercially available primary or secondary amines to yield the final amide analogs.

-

Purification and Characterization : Products at each step are purified using standard techniques like recrystallization or column chromatography. Structures are confirmed by FTIR, ¹H-NMR, ¹³C-NMR, and high-resolution ESI-MS.[6][19]

Chiral HPLC Analysis of 2-Substituted this compound Derivatives[10]

This protocol provides a general guideline for separating enantiomers. Optimization for specific compounds is required.

-

Column : Phenomenex Lux 3µ Cellulose-1 or equivalent chiral stationary phase.

-

Mobile Phase :

-

For Weinreb amide and methyl ketone derivatives: n-hexane/IPA (90:10, v/v).

-

For carboxylic acid derivatives: n-hexane/IPA (85:15, v/v) + 1.5% formic acid.

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation : Dissolve the sample in the mobile phase at a concentration of ~0.5-1 mg/mL. Filter through a 0.45 µm filter before injection.

-

System Preparation : Flush the column with the mobile phase until a stable baseline and pressure are achieved. Degas the mobile phase by sonication before use.

In Vitro Enzyme Inhibition Assay (mTOR Kinase)[12]

-

Objective : To determine the IC₅₀ value of a test compound against mTOR kinase.

-

Procedure : The assay is typically performed using a luminescence-based or fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Steps :

-

A reaction mixture is prepared containing mTOR enzyme, substrate (e.g., a specific peptide), and ATP in a kinase buffer.

-

The test compound is added at various concentrations (serial dilution).

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.

-

A reagent is added to stop the enzymatic reaction and simultaneously deplete the remaining ATP.

-

A second reagent is added to convert the ADP product into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

The signal is measured with a luminometer. The light generated is proportional to the ADP produced and thus to the kinase activity.

-

Data is plotted as kinase activity versus compound concentration, and the IC₅₀ is calculated using non-linear regression.

-

Conclusion and Future Outlook

The this compound scaffold remains an evergreen and versatile template in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[7][10] Its rigid structure, combined with the potential for stereospecific substitutions, allows for fine-tuning of interactions with a wide array of biological targets, from G-protein coupled receptors to critical enzymes in cancer and bacterial pathways.

Future research will likely focus on several key areas: expanding the chemical space through novel synthetic methodologies, leveraging computational tools for more precise rational design, and further exploring the polypharmacology of these derivatives, where a single compound can modulate multiple targets to achieve a synergistic therapeutic effect. The continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives promises to deliver next-generation therapeutics for a range of human diseases.[11][14]

References

- 1. Benzodioxan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of this compound-6-Carboxylic Acid Amide Analogs [scirp.org]

- 7. This compound, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. air.unimi.it [air.unimi.it]

- 11. Design, synthesis, and evaluation of this compound-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Collection - StructureâActivity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1âAdrenergic and 5âHT1A Receptor Binding Sites Recognition - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 13. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationships in this compound Related Compounds. Investigation on the Role of the Dehydrodioxane Ring on alpha1-Adrenoreceptor Blocking Activity. [iris.unimore.it]

- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, antimicrobial and antioxidant activities of 1-(this compound-2-carbonyl)piperazine derivatives | European Journal of Chemistry [eurjchem.com]

- 19. Synthesis and antihepatotoxic activity of dihydropyrimidinone derivatives linked with this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Thermochemistry of 1,4-Benzodioxane Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of 1,4-benzodioxane and its derivatives. The 1,4-benzodioxan scaffold is a significant pharmacophore found in numerous biologically active compounds, making a thorough understanding of its energetic properties crucial for drug design and development. This document summarizes key experimental and computational thermochemical data, details the methodologies used to obtain these data, and visualizes relevant biological signaling pathways influenced by this class of compounds.

Core Thermochemical Data

The energetic properties of this compound and its derivatives have been meticulously studied to determine their standard molar enthalpies of formation in both condensed and gaseous phases. These values are fundamental for understanding the stability and reactivity of these compounds. The primary experimental techniques employed for these determinations are static bomb calorimetry for measuring energies of combustion and Calvet microcalorimetry for measuring enthalpies of vaporization and sublimation.[1][2]

The standard molar enthalpies of formation for this compound and several of its 6-R derivatives in the gaseous phase at T = 298.15 K have been determined through a combination of experimental measurements and computational estimates.[1][2] The experimental results are derived from combustion energies measured by static bomb calorimetry and enthalpies of phase transition (vaporization or sublimation) measured by Calvet microcalorimetry.[1][2] Computational estimates using Density Functional Theory (DFT) and other correlated calculations, in conjunction with isodesmic or homodesmic reactions, have shown reasonable agreement with the experimental data.[1]

Table 1: Experimental Thermochemical Data for this compound and Derivatives at T = 298.15 K

| Compound | State | -ΔcU°m(cr, l) / kJ·mol-1 | ΔfH°m(cr, l) / kJ·mol-1 | Δgcr,lH°m / kJ·mol-1 | ΔfH°m(g) / kJ·mol-1 |

| 1,4-Benzodioxan | l | 4099.5 ± 1.5 | -218.0 ± 1.9 | 64.2 ± 0.5 | -153.8 ± 2.0 |

| 6-Methyl-1,4-benzodioxan | l | 4739.3 ± 2.0 | -259.0 ± 2.4 | 67.5 ± 0.6 | -191.5 ± 2.5 |

| 6-Ethyl-1,4-benzodioxan | l | 5390.1 ± 2.5 | -288.9 ± 2.9 | 72.3 ± 0.7 | -216.6 ± 3.0 |

| 6-tert-Butyl-1,4-benzodioxan | cr | 6660.8 ± 3.0 | -399.0 ± 3.4 | 85.1 ± 0.9 | -313.9 ± 3.5 |

| 6-Formyl-1,4-benzodioxan | cr | 4090.2 ± 1.8 | -347.1 ± 2.2 | 89.3 ± 0.8 | -257.8 ± 2.4 |

| 6-Acetyl-1,4-benzodioxan | cr | 4710.5 ± 2.2 | -387.6 ± 2.6 | 93.7 ± 1.0 | -293.9 ± 2.8 |

| 6-Carboxy-1,4-benzodioxan | cr | 4015.7 ± 1.7 | -541.4 ± 2.1 | 118.2 ± 1.2 | -423.2 ± 2.4 |

cr = crystalline state; l = liquid state Data sourced from Matos, M. A. R., Sousa, C. C. S., & Morais, V. M. F. (2008). Experimental and computational thermochemistry of 1,4-benzodioxan and its 6-R derivatives. The Journal of Physical Chemistry A, 112(34), 7961–7968.

Experimental Protocols

A detailed understanding of the experimental methodologies is paramount for the critical evaluation and replication of thermochemical data. The following sections outline the protocols for the key techniques used in the study of this compound compounds.

Static Bomb Calorimetry

This technique is employed to measure the standard molar energy of combustion (ΔcU°m) of the compounds in the condensed state.

Methodology:

-

Sample Preparation: A precisely weighed mass (typically 0.4 to 0.8 g) of the this compound derivative is pressed into a pellet. For liquid samples, they are sealed in a polyester bag of known mass and specific energy of combustion.

-

Bomb Assembly: The pellet is placed in a silica crucible within a stainless steel bomb. A cotton thread fuse is placed in contact with the sample, and its ends are connected to platinum ignition wires. One milliliter of deionized water is added to the bomb to ensure saturation of the final gaseous phase with water vapor.

-

Oxygenation: The bomb is purged with oxygen to remove atmospheric nitrogen and then filled with pure oxygen to a pressure of 3.04 MPa.

-

Calorimetric Measurement: The sealed bomb is placed in an isoperibol calorimeter. The combustion reaction is initiated by passing an electric current through the ignition wire. The temperature change of the water in the calorimeter is monitored with a precision of ±10-4 K.

-

Calibration: The energy equivalent of the calorimeter is determined from the combustion of a certified reference standard, typically benzoic acid, under similar conditions.

-

Data Analysis: The standard specific energy of combustion is calculated from the corrected temperature rise. Corrections are applied for the ignition energy and the formation of nitric acid from residual atmospheric nitrogen. The standard molar enthalpy of combustion (ΔcH°m) is then derived from the standard molar energy of combustion.

Calvet Microcalorimetry

This technique is used to measure the standard molar enthalpies of vaporization (ΔglH°m) or sublimation (ΔgcrH°m).

Methodology:

-

Sample Preparation: A small amount of the this compound derivative (typically 1-5 mg) is loaded into a thin glass capillary tube, which is then placed inside a stainless-steel container.

-

Calorimeter Setup: The container is dropped into a Calvet microcalorimeter maintained at a constant temperature (T = 298.15 K).

-

Vaporization/Sublimation Measurement: The sample is vaporized or sublimated under a vacuum of approximately 0.1 Pa. The heat flow associated with the phase transition is measured by the calorimeter's heat flux sensors.

-

Calibration: The calorimeter is calibrated by dropping a known mass of a reference substance with a well-established enthalpy of sublimation, such as iodine, under the same experimental conditions.

-

Data Analysis: The standard molar enthalpy of vaporization or sublimation at the experimental temperature is calculated from the integrated heat flow signal and the amount of substance. The value is then corrected to the standard reference temperature of 298.15 K using heat capacity data.

Biological Signaling Pathways

Derivatives of this compound are known to interact with various biological targets, including α1-adrenergic and 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes.

α1-Adrenergic Receptor Signaling

This compound derivatives can act as antagonists at α1-adrenergic receptors. These receptors are coupled to Gq proteins. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, such as smooth muscle contraction. Antagonism by this compound derivatives blocks this pathway.

5-HT1A Receptor Signaling

Certain this compound derivatives exhibit activity at 5-HT1A receptors, which are coupled to Gi/o proteins.[3] Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). The activated Gi/o protein can also directly modulate ion channels, leading to neuronal hyperpolarization.

References

The Biological Versatility of Natural 1,4-Benzodioxane Lignans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural 1,4-benzodioxane lignans, a significant class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units, have garnered substantial interest within the scientific community. Their intricate chemical structures and diverse stereochemistry give rise to a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of these compounds, with a focus on their antiviral, cytotoxic, anti-inflammatory, and antioxidant properties. Detailed experimental protocols for the key assays used to evaluate these activities are provided, along with quantitative data and visualizations of the underlying signaling pathways.

Core Biological Activities

Natural this compound lignans exhibit a remarkable array of biological effects, attributable to their ability to interact with various cellular targets and modulate key signaling pathways. The primary activities investigated include:

-

Antiviral Activity: A number of this compound lignans have demonstrated potent inhibitory effects against a range of viruses. Their mechanisms of action often involve interference with viral entry, replication, or assembly.

-

Cytotoxic Activity: Many compounds within this class display significant cytotoxicity against various cancer cell lines, making them attractive scaffolds for the development of new anticancer drugs. Their modes of action frequently involve the induction of apoptosis and cell cycle arrest.

-

Anti-inflammatory Activity: Chronic inflammation is a key driver of numerous diseases. Certain this compound lignans have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling cascades.

-

Antioxidant Activity: As polyphenolic compounds, this compound lignans are effective scavengers of free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress, a pathological process implicated in a wide range of diseases.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of representative natural this compound lignans.

Table 1: Antiviral Activity of this compound Lignans

| Compound | Virus | Cell Line | Assay | EC₅₀ (µM) | Reference |

| Eusiderin A | Hepatitis C Virus (HCV) | Huh7.5.1 | Replicon | < 50 | [1] |

| Eusiderin B | Hepatitis C Virus (HCV) | Huh7.5.1 | Replicon | < 50 | [1] |

| Clemastanin B | Influenza A (H1N1) | MDCK | Plaque Reduction | 0.087-0.72 (mg/ml) | [2][3] |

| Silybin A | Hepatitis C Virus (HCV) | Huh7 | Replicon | 75-100 | [4] |

| Silybin B | Hepatitis C Virus (HCV) | Huh7 | Replicon | 75-100 | [4] |

Table 2: Cytotoxic Activity of this compound Lignans

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Silybin | HepG2 (Hepatocellular Carcinoma) | MTT | 22.75 | [5] |

| Silybin | SKBR3 (Breast Cancer) | MTT | 150-350 | [6] |

| Silybin A | HepG2 (Hepatocellular Carcinoma) | MTT | >100 | [7] |

| Silybin B | HepG2 (Hepatocellular Carcinoma) | MTT | >100 | [7] |

| A derivative of Silybin | Huh7 (Hepatocellular Carcinoma) | MTT | 13.67 | [5] |

Table 3: Anti-inflammatory Activity of Lignans

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Hinokinin | RAW 264.7 | Griess (NO Inhibition) | 21.56 ± 1.19 | [8] |

| Conocarpan | In vivo model | Edema Inhibition | - | [4] |

Table 4: Antioxidant Activity of Lignans

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| Nordihydroguaiaretic acid | DPPH | 6.601 | [2] |

| (-)-Secoisolariciresinol | DPPH | 14.141 | [2] |

| α-(-)-Conidendrin | DPPH | 23.296 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or acidified isopropanol)

-

96-well plates

-

Test compounds

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the standard method for measuring the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.

Materials:

-

Confluent cell monolayers in multi-well plates

-

Virus stock of known titer

-

Test compounds

-

Cell culture medium

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Fixing solution (e.g., formaldehyde)

Procedure:

-

Cell Preparation: Seed susceptible cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a standardized amount of virus in the presence or absence of serial dilutions of the test compound.

-

Overlay Application: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing the test compound. This restricts the spread of progeny virus, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days to allow for plaque development.

-

Plaque Visualization: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration compared to the virus control. The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is determined.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the radical scavenging activity of antioxidant compounds.

Materials:

-

DPPH solution (in methanol or ethanol)

-

Test compounds

-

Standard antioxidant (e.g., ascorbic acid, Trolox)

-

Methanol or ethanol

-

96-well plates or cuvettes

Procedure:

-

Reaction Mixture Preparation: Add a solution of the test compound at various concentrations to a solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

-

Data Analysis: The percentage of radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

The Griess assay is a colorimetric method used to quantify nitric oxide (NO) production by measuring the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

-

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Cell culture supernatant from stimulated macrophages (e.g., RAW 264.7 cells)

-

Sodium nitrite standard solutions

-

96-well plates

Procedure:

-

Cell Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and treat with the test compounds for a defined period before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature for 5-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined from this curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value for NO inhibition is then determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound lignans are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lignans have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[9][10]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Lignans can modulate MAPK signaling, contributing to their cytotoxic effects.[11]

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many this compound lignans induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and evaluation of natural products, such as this compound lignans.

Conclusion

Natural this compound lignans represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated antiviral, cytotoxic, anti-inflammatory, and antioxidant activities warrant further investigation and development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to unlock the full potential of this fascinating class of natural products. Future research should focus on elucidating the detailed mechanisms of action of individual compounds, optimizing their pharmacological properties through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development.

References

- 1. This compound Lignans: An Efficient, Asymmetric Synthesis of Flavonolignans and Study of Neolignan Cytotoxicity and Antiviral Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biology of this compound lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 8. Hinokinin, an Emerging Bioactive Lignan | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Computational Analysis of 1,4-Benzodioxane Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxane is a heterocyclic organic compound that serves as a crucial scaffold in numerous pharmaceuticals and biologically active molecules. Its derivatives have shown a wide range of activities, including acting as α- and β-blocking agents, antihypertensives, and exhibiting affinities for serotonin receptors.[1] The biological activity of these compounds is often intrinsically linked to their three-dimensional structure, making a thorough understanding of the conformational landscape of the this compound ring system paramount for rational drug design and development.

This technical guide provides an in-depth analysis of the computational methods used to study the conformations of this compound. It summarizes key quantitative data, details the experimental protocols for computational analysis, and presents visualizations of the conformational pathways and analytical workflows.

Conformational Landscape of this compound

The flexible dioxan ring fused to the rigid benzene ring allows this compound to adopt several non-planar conformations. The primary low-energy conformers are typically referred to as the twist (or half-chair) and bent (or boat) forms. Computational studies have been instrumental in determining the relative stabilities and interconversion barriers of these conformers.

Data Presentation: Conformational Energetics

Computational analyses, particularly those employing Density Functional Theory (DFT), have provided quantitative insights into the energetic relationships between the different conformations of this compound.

| Conformer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| Twist | B3LYP | 6-31G | 0.0 (Global Minimum) | |

| Bent | B3LYP | 6-31G | 7.5 |

Note: The "bent" conformation is analogous to the boat conformation in cyclohexane, and the "twist" or "half-chair" is the more stable form for this compound.

For the related, non-fused 1,4-dioxane ring system, the chair conformation is overwhelmingly the most stable, with the ring inversion barrier (chair to twist) determined to be approximately 9.7 kcal/mol.[2] While analogous, the fusion of the benzene ring in this compound alters the potential energy surface, favoring the twisted conformation.

Experimental Protocols: Computational Methodologies

The conformational analysis of this compound relies on a variety of computational chemistry techniques. The following sections detail the typical protocols for these experiments.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for predicting the electronic structure of molecules. The B3LYP functional is a popular choice for studying organic molecules.

Protocol for Geometry Optimization and Energy Calculation:

-

Molecule Building: Construct the this compound molecule in a molecular modeling software (e.g., GaussView, Avogadro, Maestro). Create initial structures for the twist and bent conformers.

-

Input File Preparation: Prepare an input file for a computational chemistry package (e.g., Gaussian, ORCA, Spartan).

-

Route Section: Specify the job type, theoretical method, and basis set. For example, in Gaussian:

This requests a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP level of theory with the 6-31G(d) basis set. The p keyword requests "population" analysis to obtain atomic charges and other properties.

-

Molecule Specification: Provide the atomic coordinates of the initial this compound conformer.

-

Charge and Multiplicity: Specify the molecular charge (0 for neutral) and spin multiplicity (1 for a singlet state).

-

-

Execution: Run the calculation using the chosen software package.

-

Analysis of Results:

-

Convergence: Verify that the geometry optimization has converged successfully.

-

Vibrational Frequencies: Confirm that the optimized structure is a true minimum on the potential energy surface by checking for the absence of imaginary frequencies. A transition state will have exactly one imaginary frequency.

-

Energies: Extract the electronic energy (including zero-point vibrational energy correction) for each conformer to determine their relative stabilities.

-

Geometric Parameters: Analyze the optimized bond lengths, bond angles, and dihedral angles.

-

Molecular Mechanics (MM)

Molecular mechanics methods offer a faster, classical mechanics-based approach to conformational analysis, often used for initial screening of large numbers of conformers.

Protocol for Conformational Search:

-

Structure Preparation: Build the this compound molecule in a molecular modeling suite (e.g., Schrödinger Maestro, MOE).

-

Conformational Search Setup:

-

Force Field Selection: Choose an appropriate force field, such as MM3 or OPLS (Optimized Potentials for Liquid Simulations).

-

Search Method: Select a conformational search algorithm. Common methods include:

-

Systematic Search: Rotates specified bonds by a defined increment.

-

Monte Carlo Multiple Minimum (MCMM): Randomly varies torsional angles and minimizes the resulting structures.

-

-

Energy Window: Define an energy window above the global minimum to save unique conformers.

-

-

Execution: Run the conformational search.

-

Analysis: Analyze the resulting conformers, ranked by their relative energies, and examine their geometric properties.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key computational workflows and conceptual pathways in the conformational analysis of this compound.

Conclusion

The computational analysis of this compound conformations provides essential insights for understanding its chemical behavior and biological activity. Through methods like DFT and molecular mechanics, it is possible to elucidate the relative stabilities of its conformers, with the twist conformation being the global minimum. The detailed protocols and workflows presented in this guide offer a framework for researchers to conduct their own conformational studies of this compound and its derivatives, ultimately aiding in the design of novel and more effective therapeutic agents.

References

An In-depth Technical Guide on the Environmental Fate and Transport of 1,4-Dioxane

Introduction

This technical guide provides a comprehensive overview of the environmental fate and transport of 1,4-dioxane. It is important to note that the user's original request specified "1,4-benzodioxane." However, a thorough review of scientific literature reveals a significant body of research on the environmental impact of 1,4-dioxane, a widespread contaminant, whereas such information for this compound is scarce, with its literature focusing primarily on applications in medicinal chemistry.[1][2][3] This guide will, therefore, focus on 1,4-dioxane to provide a substantive and relevant resource for researchers, scientists, and drug development professionals concerned with environmental contaminants.

1,4-Dioxane is a synthetic industrial chemical that has been widely used as a stabilizer for chlorinated solvents, particularly 1,1,1-trichloroethane (TCA).[4][5] Its physical and chemical properties, such as high water solubility and low volatility, contribute to its persistence and mobility in the environment, leading to extensive groundwater contamination.[4][6] This document details the key processes governing its environmental behavior, including its physicochemical properties, degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation.

Physicochemical Properties of 1,4-Dioxane

The environmental behavior of 1,4-dioxane is largely dictated by its physical and chemical properties. These properties influence its partitioning between air, water, and soil, as well as its susceptibility to various degradation mechanisms.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [7] |

| Molecular Weight | 88.11 g/mol | [7] |

| Water Solubility | Miscible | [5] |

| Vapor Pressure | 38.1 mmHg at 25°C | [7] |

| Henry's Law Constant | 4.8 x 10⁻⁶ atm-m³/mol | [7][8] |

| Log Octanol-Water Partition Coefficient (Kow) | -0.27 | [6][7] |

| Organic Carbon-Water Partition Coefficient (Koc) | 17 (estimated) | [7] |

Key Implications of Physicochemical Properties:

-

High Mobility in Water: Its complete miscibility in water and low organic carbon partition coefficient (Koc) indicate that 1,4-dioxane does not readily adsorb to soil or sediment, leading to high mobility in groundwater and surface water.[5][7][9] This can result in large and dilute contaminant plumes.[10]

-

Low Volatilization from Water: The low Henry's Law constant suggests that 1,4-dioxane has a low tendency to volatilize from water bodies.[5][8] However, volatilization from dry soil surfaces can occur due to its relatively high vapor pressure.[7]

-

Limited Bioaccumulation: The low octanol-water partition coefficient (Kow) suggests a low potential for bioaccumulation in aquatic organisms.[7][11]

Environmental Fate and Transport

The following sections detail the primary processes that govern the fate and transport of 1,4-dioxane in the environment.

Diagram: Environmental Fate and Transport Pathways of 1,4-Dioxane

Caption: Key environmental pathways for 1,4-dioxane.

Degradation of 1,4-Dioxane

Abiotic Degradation

Abiotic degradation of 1,4-dioxane in natural subsurface environments is generally slow.

-

Hydrolysis: 1,4-dioxane is resistant to hydrolysis under typical environmental pH and temperature conditions.[4]

-

Photodegradation: Direct photolysis in water is not a significant degradation pathway.[4] However, indirect photolysis through reactions with hydroxyl radicals (•OH) in the atmosphere or in sunlit surface waters can lead to its degradation.[4] The estimated half-life of 1,4-dioxane in the atmosphere due to photooxidation is between 1 and 3 days.[7] Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are effective for treating 1,4-dioxane in water.[4][12]

Biotic Degradation

Biodegradation is a key natural attenuation process for 1,4-dioxane.

-

Aerobic Biodegradation: 1,4-dioxane can be degraded aerobically by certain microorganisms. This can occur through two primary mechanisms:

-

Metabolism: Some bacteria, such as Pseudonocardia dioxanivorans CB1190, can utilize 1,4-dioxane as their sole source of carbon and energy.[13][14]

-

Cometabolism: More commonly, 1,4-dioxane is degraded cometabolically, where its breakdown is facilitated by enzymes produced by microorganisms for the degradation of a primary substrate like tetrahydrofuran (THF), methane, propane, or ethene.[4][15][16]

-

-

Anaerobic Biodegradation: Evidence for anaerobic biodegradation of 1,4-dioxane is limited and not considered a significant pathway in the environment.[17]

Intermediates of Biodegradation

The biodegradation of 1,4-dioxane proceeds through several intermediate products, which are generally less toxic and more readily biodegradable. Common intermediates include ethylene glycol, glycolic acid, and oxalic acid.[12][18]

Diagram: Aerobic Biodegradation Pathways of 1,4-Dioxane

Caption: Simplified aerobic biodegradation pathway of 1,4-dioxane.

Mobility and Transport

Transport in Soil and Groundwater

Due to its high water solubility and low sorption potential, 1,4-dioxane is highly mobile in soil and groundwater.[5][7] It readily leaches from contaminated soils into groundwater, where it can form extensive plumes that may migrate faster and further than co-contaminants like chlorinated solvents.[10]

Transport in Surface Water

1,4-Dioxane can enter surface water bodies through direct industrial discharges, runoff from contaminated sites, and groundwater discharge.[10][19] Once in surface water, it is readily transported with the flow of water.

Transport in Air

While volatilization from water is limited, 1,4-dioxane can be released into the atmosphere from industrial sources or volatilize from contaminated soils.[7] In the air, it is subject to atmospheric transport and photodegradation.

Bioaccumulation and Bioconcentration

The potential for 1,4-dioxane to bioaccumulate in organisms is low.[7] The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water, has been estimated to be very low (e.g., 0.2-0.7).[7] Therefore, biomagnification through the food chain is not considered a significant concern for 1,4-dioxane.[7]

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the environmental fate of 1,4-dioxane. Below are generalized protocols for key experiments.

Protocol 1: Determination of Soil-Water Partition Coefficient (Kd) and Organic Carbon-Water Partition Coefficient (Koc)

Objective: To quantify the extent of 1,4-dioxane sorption to soil and organic carbon.

Methodology (Batch Equilibrium Method):

-

Soil Preparation: Collect and characterize soil samples (e.g., for organic carbon content, particle size distribution, pH). Air-dry and sieve the soil.

-

Spiking: Prepare aqueous solutions of 1,4-dioxane of known concentrations.

-

Equilibration: Add a known mass of soil to a series of vials. Add a known volume of the 1,4-dioxane solution to each vial. Include control vials without soil.

-

Agitation: Agitate the vials on a shaker at a constant temperature for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

-

Separation: Centrifuge the vials to separate the soil from the aqueous phase.

-

Analysis: Analyze the concentration of 1,4-dioxane in the supernatant using an appropriate analytical method (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).

-

Calculation:

-

Calculate the amount of 1,4-dioxane sorbed to the soil by subtracting the aqueous phase concentration at equilibrium from the initial concentration.

-

Calculate the soil-water partition coefficient (Kd) as the ratio of the concentration of 1,4-dioxane in the soil to the concentration in the water at equilibrium.

-

Calculate the organic carbon-water partition coefficient (Koc) by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).

-

Protocol 2: Biodegradation Rate Study in Microcosms

Objective: To determine the rate of 1,4-dioxane biodegradation under specific environmental conditions (e.g., aerobic, cometabolic).

Methodology:

-

Microcosm Setup: Prepare microcosms using serum bottles containing site-specific groundwater and/or soil.

-

Amendments:

-

Spike the microcosms with a known concentration of 1,4-dioxane.

-

For cometabolic studies, add a primary substrate (e.g., THF, propane).

-

Include sterile controls (e.g., autoclaved or treated with a chemical sterilant) to account for abiotic losses.

-

Include controls without the primary substrate to assess metabolic degradation.

-

-

Incubation: Incubate the microcosms in the dark at a constant temperature representative of the field conditions.

-

Sampling: Periodically sacrifice replicate microcosms over time.

-

Analysis: Analyze the concentration of 1,4-dioxane in the aqueous phase of each microcosm at each time point.

-

Data Analysis: Plot the concentration of 1,4-dioxane versus time. Determine the biodegradation rate by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Diagram: Experimental Workflow for a Biodegradation Microcosm Study

Caption: Workflow for a 1,4-dioxane biodegradation microcosm study.

The environmental fate and transport of 1,4-dioxane are characterized by its high mobility in water and its persistence, although it is susceptible to aerobic biodegradation under favorable conditions. Its unique physicochemical properties necessitate specialized remediation approaches. A thorough understanding of the processes outlined in this guide is essential for developing effective strategies to manage and mitigate 1,4-dioxane contamination in the environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. air.unimi.it [air.unimi.it]

- 3. This compound, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. epa.gov [epa.gov]

- 6. mdpi.com [mdpi.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 9. Unraveling 1,4-Dioxane: Sources, Spread, and Financial Impact [slenvironment.com]